molecular formula C16H13BrN2S B1438975 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105190-06-4

5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol

Cat. No. B1438975
CAS RN: 1105190-06-4
M. Wt: 345.3 g/mol
InChI Key: WLTZLNJJRGKCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, also known as 5-Bromo-2-methyl-1H-imidazole-2-thiol, is an organosulfur compound that has been widely studied in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. This compound is of interest due to its potential applications in the development of new pharmaceuticals and materials. We will also discuss the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Corrosion Inhibition

  • Research demonstrates the efficacy of benzimidazole derivatives, including compounds similar to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, as corrosion inhibitors for metals in acidic environments. These inhibitors, studied through methods like gravimetric analysis, electrochemical testing, and computational approaches, are shown to form protective layers on metal surfaces, revealing their potential for industrial applications (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Properties

  • Imidazole derivatives, closely related to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, have been synthesized and shown to possess promising antimicrobial activities. These activities were evaluated using techniques like microbroth dilution and demonstrated effectiveness against various microbial species, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Molecular Structure and Docking Studies

  • Structural analysis of similar imidazole compounds through methods like X-ray crystallography and molecular docking studies has been conducted. These studies offer insights into the molecular configurations and potential biological interactions of these compounds, which is crucial for drug design and biochemical research (Sharma et al., 2018).

Synthesis and Reaction Mechanisms

  • The synthesis and detailed reaction mechanisms of compounds structurally akin to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol have been explored. Studies focus on various synthetic routes and conditions, providing valuable information for the development of novel compounds in medicinal chemistry (Hu Zhi-zhi, 2009).

Electrochemical Properties

  • Investigations into the electrochemical properties of imidazole-2-thiols, a group that includes compounds similar to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, provide insights into their redox behavior. Such studies are essential for understanding the chemical reactivity and potential applications of these compounds in various fields (Po et al., 1991).

Antimicrobial Agents Synthesis

  • The synthesis of novel imidazole compounds, closely related to the target compound, with potent antimicrobial properties, has been a subject of research. These studies aim to expand the range of effective antimicrobial agents and explore new therapeutic avenues (Narwal et al., 2012).

properties

IUPAC Name

4-(4-bromophenyl)-3-(2-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c1-11-4-2-3-5-14(11)19-15(10-18-16(19)20)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTZLNJJRGKCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
Reactant of Route 3
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
Reactant of Route 5
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
Reactant of Route 6
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.